1-Mononitroglycerin

Organic Nitrate Pharmacology Enantiospecific Pharmacodynamics Cardiovascular Research

Sourcing isomerically pure 1-Mononitroglycerin for nitroglycerin pharmacokinetic studies is challenging, as mixtures with 2-MNG compromise analytical accuracy. This certified reference standard delivers the exact 1-MNG positional isomer for reliable LC-MS/MS and GC-MS method validation. • Pharmacologically distinct from 2-MNG; (L)-enantiomer exhibits 2× greater coronary vasodilation potency than (D)-enantiomer • Essential for therapeutic drug monitoring, forensic toxicology, and ANDA/DMF method validation • Supplied with comprehensive CoA; recommended storage at -20°C

Molecular Formula C3H7NO5
Molecular Weight 137.09 g/mol
CAS No. 624-43-1
Cat. No. B1216459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Mononitroglycerin
CAS624-43-1
SynonymsG-1-N
glycerin-1-nitrate
glycerol-1-nitrate
glycerol-1-nitrate, (+-)-isomer
glyceryl-1-nitrate
Molecular FormulaC3H7NO5
Molecular Weight137.09 g/mol
Structural Identifiers
SMILESC(C(CO[N+](=O)[O-])O)O
InChIInChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2
InChIKeyHXWLJBVVXXBZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Mononitroglycerin Reference Standards & Metabolite Research


1-Mononitroglycerin (CAS 624-43-1), also known as glyceryl-1-nitrate or glycerol-1-mononitrate, is a primary plasma metabolite of the pharmaceutical vasodilator nitroglycerin (GTN) . It belongs to the organic nitrate class of vasodilators and acts as a nitric oxide (NO) donor, triggering the relaxation of vascular smooth muscle . As a key intermediate in the stepwise denitration of GTN, it is crucial for pharmacokinetic and pharmacodynamic studies of organic nitrates, and its availability as a certified reference standard supports accurate quantification in biological matrices for clinical and forensic toxicology applications [1].

Analytical Reference Standard Certified CRM for 1-Mononitroglycerin quantification.
Bioanalytical Workflow Supports LC-MS/GC-MS method development and validation.
Research Context Organic nitrate pharmacokinetic studies and forensic toxicology research.

1-Mononitroglycerin Isomeric Purity and Stereochemistry


Generic substitution within the mononitroglycerin class is scientifically invalid due to significant, quantifiable differences in pharmacodynamic activity and pharmacokinetic profiles between positional isomers and stereoisomers. 1-Mononitroglycerin (1-MNG) is pharmacologically distinct from its 2-MNG isomer and exhibits enantiospecific activity, meaning the (L) and (D) enantiomers of 1-MNG have markedly different potencies, durations of action, and clearance rates [1]. Furthermore, the stepwise metabolic pathway of nitroglycerin produces 1-MNG as a specific intermediate, making it a unique and required analytical reference standard for accurate pharmacokinetic monitoring [2].

Positional Isomer Mismatch
1-MNG and 2-MNG may differ in analytical response and biological activity, limiting direct substitution.
Enantiomer Attribution
(L) and (D) enantiomers exhibit distinct pharmacokinetic elimination, potentially altering quantification in chiral methods.
Isomeric Mixture Variability
Undefined stereoisomeric composition may introduce significant experimental variability in research endpoints.

1-Mononitroglycerin Quantitative Evidence vs. Isomers


Enantiospecific Coronary Vasodilation

The (L) enantiomer of glyceryl-1-nitrate (1-Mononitroglycerin) demonstrates a 2-fold higher potency in enhancing coronary flow compared to its (D) enantiomer in an isolated Langendorff heart model [1]. This enantiospecific difference underscores the need for precise stereochemical characterization in research applications.

Enantiospecific Vasodilation
Head-to-head
2‑fold higher coronary flow
(L) vs (D) in Langendorff model
Supports stereochemical-specific vasodilation endpoint interpretation.
In vitro model; validation in target research system needed.
Organic Nitrate Pharmacology Enantiospecific Pharmacodynamics Cardiovascular Research

Enantiospecific Duration of Hypotensive Effect

In conscious dogs, the (D) enantiomer of glyceryl-1-nitrate produced a much longer duration of blood pressure lowering effect (4-6 hours) compared to the (L) enantiomer (approximately 2 hours) [1][2]. This difference was attributed to enantiospecific pharmacokinetics, with (D)-G-1-N having a longer elimination half-life (>5 h vs. 2.7 h for (L)-G-1-N).

Enantiospecific Duration
Head-to-head
4–6 h vs ~2 h
(D) vs (L) duration; t½ >5 h vs 2.7 h
Enantiomer-specific PK profile may inform sustained-effect study design.
In vivo dog model; human translation requires review.
Organic Nitrate Pharmacokinetics In Vivo Pharmacology Enantiospecificity

Oral Bioavailability vs. Glyceryl Trinitrate

In contrast to glyceryl trinitrate (GTN), which has negligible oral bioavailability due to extensive first-pass metabolism, glyceryl-1-nitrate (1-Mononitroglycerin) is orally bioavailable [1][2]. This is evidenced by pharmacokinetic studies where oral administration of 40 mg G-1-N resulted in a peak plasma concentration (Cmax) of 638 ng/mL and an area under the curve (AUC) of 2840 ng·h/mL in humans [2].

Oral Bioavailability
Class-level
Cmax 638 ng/mL, AUC 2840 ng·h/mL
1-MNG oral vs GTN negligible
Supports oral formulation research; not a clinical dosing guide.
Human PK data; formulation-dependent exposure review required.
Pharmacokinetics Oral Bioavailability Nitrate Therapeutics

1-Mononitroglycerin Research and Industrial Applications


Analytical Reference Standard for PK & Forensic Toxicology

As a major plasma metabolite of nitroglycerin, 1-Mononitroglycerin is essential for the accurate quantification of nitrate drugs and their metabolites in biological matrices [1]. Its use as a certified reference material (CRM) in LC-MS and GC-MS methods is critical for method development, validation, and routine analysis in clinical pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations of nitrate exposure [2]. The availability of high-purity standards ensures reliable identification and quantification of this specific metabolite.

Nitrate Bioactivation and Tolerance Mechanisms

Research into the complex mechanisms of organic nitrate tolerance and bioactivation relies on the use of pure, well-characterized metabolites like 1-Mononitroglycerin [1]. The enantiospecific pharmacology of G-1-N, with the (L)-isomer being twice as potent as the (D)-isomer in enhancing coronary flow [2], makes it a valuable tool for dissecting the stereochemical requirements of the nitrate receptor and the pathways leading to NO release and subsequent vasodilation.

Nitrate Metabolism and Bioremediation Studies

1-Mononitroglycerin is a defined intermediate in the bacterial degradation pathway of nitroglycerin, where the explosive compound is sequentially denitrated to 1,2-dinitroglycerin and then specifically to 1-Mononitroglycerin [1]. For environmental science and bioremediation projects, this compound is required to track degradation kinetics, identify key enzymatic steps, and quantify the efficiency of microbial consortia in mineralizing nitroglycerin contaminants in soil and groundwater [2].

Long-Acting Oral Nitrate Formulation Development

Unlike nitroglycerin, which is not orally bioavailable, 1-Mononitroglycerin is orally active with predictable pharmacokinetics and a longer half-life, making it a lead compound or key reference for designing long-acting oral antianginal therapies [1][2]. Its relatively low clearance and the fact its denitration products are pharmacologically neutral make it a more favorable starting point for oral drug development than its parent compound [1].

Application
Selection Property
Validation Focus
Bioanalytical Reference Standard
Certified CRM purity and identity
LC-MS/GC-MS method accuracy and matrix-effect review
Nitrate Bioactivation Research
Enantiomer-specific tool compound
Stereochemical requirements of NO release pathways
Biodegradation Pathway Studies
Defined metabolic intermediate
Degradation kinetics and enzyme-step tracking
Oral Nitrate Formulation Research
Orally bioavailable lead reference
Pharmacokinetic profiling and formulation-exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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